3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid
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Overview
Description
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid typically involves the reaction of 3,4-dimethylpyrazole with carbon dioxide under specific conditions. The process may include steps such as nucleophilic addition, intramolecular cyclization, and elimination reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles .
Scientific Research Applications
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with different substituents.
2-Pyrazoline-3-carboxylic acid: A related compound with a similar core structure but different functional groups.
Uniqueness
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
861383-10-0 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,4-dimethyl-5-oxo-4H-pyrazole-1-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2)7-8(5(3)9)6(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
LBHPLQYVCHJLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C(=O)O)C |
Origin of Product |
United States |
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